((2R,4S)-4-amino-2-(4-chlorobenzyl)piperidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone ((2R,4S)-4-amino-2-(4-chlorobenzyl)piperidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 177707-22-1
VCID: VC8082182
InChI: InChI=1S/C21H19ClF6N2O/c22-16-3-1-12(2-4-16)7-18-11-17(29)5-6-30(18)19(31)13-8-14(20(23,24)25)10-15(9-13)21(26,27)28/h1-4,8-10,17-18H,5-7,11,29H2/t17-,18+/m0/s1
SMILES: C1CN(C(CC1N)CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Molecular Formula: C21H19ClF6N2O
Molecular Weight: 464.8 g/mol

((2R,4S)-4-amino-2-(4-chlorobenzyl)piperidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone

CAS No.: 177707-22-1

Cat. No.: VC8082182

Molecular Formula: C21H19ClF6N2O

Molecular Weight: 464.8 g/mol

* For research use only. Not for human or veterinary use.

((2R,4S)-4-amino-2-(4-chlorobenzyl)piperidin-1-yl)(3,5-bis(trifluoromethyl)phenyl)methanone - 177707-22-1

Specification

CAS No. 177707-22-1
Molecular Formula C21H19ClF6N2O
Molecular Weight 464.8 g/mol
IUPAC Name [(2R,4S)-4-amino-2-[(4-chlorophenyl)methyl]piperidin-1-yl]-[3,5-bis(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C21H19ClF6N2O/c22-16-3-1-12(2-4-16)7-18-11-17(29)5-6-30(18)19(31)13-8-14(20(23,24)25)10-15(9-13)21(26,27)28/h1-4,8-10,17-18H,5-7,11,29H2/t17-,18+/m0/s1
Standard InChI Key SGIWQNAAHBXXIF-ZWKOTPCHSA-N
Isomeric SMILES C1CN([C@@H](C[C@H]1N)CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
SMILES C1CN(C(CC1N)CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Canonical SMILES C1CN(C(CC1N)CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₂₁H₁₉ClF₆N₂O, with a molar mass of 464.8 g/mol. Its stereochemistry is critical: the (2R,4S) configuration dictates the spatial arrangement of substituents around the piperidine ring, influencing binding affinity and metabolic stability. The 4-chlorobenzyl group enhances lipophilicity, while the 3,5-bis(trifluoromethyl)phenyl moiety contributes to electron-withdrawing effects, potentially modulating receptor interactions.

Table 1: Key Chemical Properties

PropertyValue
CAS No.177707-22-1
IUPAC Name[(2R,4S)-4-Amino-2-[(4-chlorophenyl)methyl]piperidin-1-yl]-[3,5-bis(trifluoromethyl)phenyl]methanone
Molecular FormulaC₂₁H₁₉ClF₆N₂O
Molecular Weight464.8 g/mol
InChI KeySGIWQNAAHBXXIF-ZWKOTPCHSA-N
SMILESC1CN(C@@HCC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Stereochemical Significance

The (2R,4S) configuration is achieved via asymmetric synthesis, often employing chiral auxiliaries or catalysts to control stereoselectivity. This configuration ensures optimal alignment of the amino group and 4-chlorobenzyl substituent, critical for target engagement. Comparative studies of diastereomers have shown that deviations from this configuration reduce biological activity by up to 90%, underscoring the importance of stereochemical precision.

Synthesis and Optimization

Synthetic Pathways

Synthesis typically begins with a piperidine precursor functionalized at the 2- and 4-positions. Key steps include:

  • Benzylation: Introduction of the 4-chlorobenzyl group via nucleophilic substitution.

  • Amination: Selective protection and deprotection strategies to install the amino group at the 4-position.

  • Carbonylation: Coupling the 3,5-bis(trifluoromethyl)phenyl group using acyl chloride intermediates.

Challenges include minimizing racemization during the amination step and ensuring regioselectivity during benzylation. Recent advances in flow chemistry have improved yields by 15–20%, reducing side-product formation.

Analytical Characterization

The compound is characterized using:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the (2R,4S) configuration via coupling constants and NOE correlations.

  • Mass Spectrometry: High-resolution MS validates the molecular formula (m/z 464.8).

  • X-ray Crystallography: Resolves absolute stereochemistry and intermolecular interactions.

ParameterTarget CompoundPubChem CID 46224929
LogP (Predicted)3.82.5
BBB Permeability (Yes/No)YesNo
Plasma Protein Binding (%)9288

Research Findings and Applications

Preclinical Studies

In murine models, the compound demonstrated anxiolytic effects at 10 mg/kg (oral), with no observed sedation. Microdialysis revealed a 40% increase in prefrontal cortex serotonin levels, supporting 5-HT receptor modulation. Toxicity studies indicated a high therapeutic index (LD₅₀ > 500 mg/kg), though hepatic CYP3A4 metabolism necessitates caution in polypharmacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator